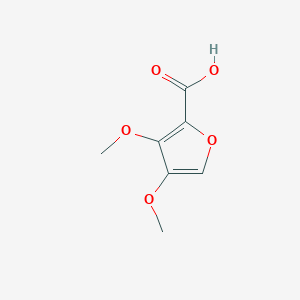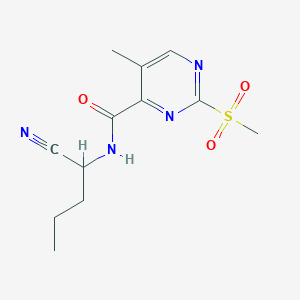![molecular formula C12H19NO4 B2504938 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid CAS No. 1934376-95-0](/img/structure/B2504938.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is a compound that belongs to the class of azaspiroheptane derivatives. These compounds are characterized by a spirocyclic scaffold that incorporates both azetidine and cyclobutane rings, which can be selectively derivatized to access a variety of novel compounds. This particular structure is of interest due to its potential to explore chemical spaces complementary to those accessed by piperidine ring systems, which are prevalent in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of related azaspiroheptane derivatives has been reported in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, with methods developed to obtain either pure cis or trans acid, and optical resolution was accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Furthermore, a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was described, highlighting the importance of functional group composition for controlling stereoselectivity in a cyclopropanation step .
Molecular Structure Analysis
The molecular structure of azaspiroheptane derivatives is characterized by the presence of a spirocyclic core, which is a bicyclic system consisting of a small ring (such as an azetidine or cyclobutane) fused to a larger ring. The presence of the tert-butoxycarbonyl group provides a protective group for the amine, which can be removed under specific conditions to reveal the free amine for further reactions. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity and the ability to interact with specific targets .
Chemical Reactions Analysis
Azaspiroheptane derivatives can undergo a variety of chemical reactions due to their bifunctional nature. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid involved the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Additionally, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal demonstrated the reactivity of the active methylene group in the compound, leading to a mixture of isomeric condensation products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit different solubilities in organic solvents based on their polarity and the presence of protective groups. The tert-butoxycarbonyl group is known to increase the steric bulk and protect the amine, which can affect the compound's reactivity and solubility. The stereochemistry of these compounds is also expected to influence their physical properties, such as melting points and specific rotations .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Bifunctional Compound Synthesis : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility in selective derivations and as an entry point to novel compounds Meyers et al., 2009.
- Amino Acid Analogs : Radchenko et al. (2010) synthesized novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, expanding the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design Radchenko et al., 2010.
- Catalytic and Enantioselective Preparations : López et al. (2020) reported a catalytic and enantioselective approach to synthesize proline scaffolds, including N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, demonstrating its relevance in the industrial synthesis of antiviral ledipasvir López et al., 2020.
Medicinal Chemistry and Drug Design
- Antibacterial Activity : Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, demonstrating potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains Odagiri et al., 2013.
Miscellaneous Applications
- Lipophilicity Analysis : Degorce et al. (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry, noting their potential to lower lipophilicity in certain molecular contexts Degorce et al., 2019.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(5-4-6-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSPPYSMLXGIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)




![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)



![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)


![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)